2-carbamimidamidoethyl carbamimidothioate;dihydrobromide

Histamine H4 receptor Radioligand binding Agonist potency

Disambiguate H4-mediated phenotypes with confidence. VUF 8430 dihydrobromide is a validated, non-imidazole H4 agonist that eliminates H3 crosstalk common to dual-activity ligands, enabling clean target deconvolution in neuroinflammation and pain models. - High-affinity H4 agonism (Ki=31.6 nM) with 33-fold selectivity over H3 receptors. - Established in vivo efficacy at 30 mg/kg in the mouse SNI neuropathic pain model. - 3-year powder stability at -20°C, minimizing lot-to-lot variability.

Molecular Formula C4H13Br2N5S
Molecular Weight 323.06 g/mol
CAS No. 100130-32-3
Cat. No. B020805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-carbamimidamidoethyl carbamimidothioate;dihydrobromide
CAS100130-32-3
Synonyms2-((diaminomethylene)amino)ethyl carbamimidothioate dihydrobromide
Molecular FormulaC4H13Br2N5S
Molecular Weight323.06 g/mol
Structural Identifiers
SMILESC(CSC(=N)N)N=C(N)N.Br.Br
InChIInChI=1S/C4H11N5S.2BrH/c5-3(6)9-1-2-10-4(7)8;;/h1-2H2,(H3,7,8)(H4,5,6,9);2*1H
InChIKeyGPWJSTKHQMIXCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VUF 8430 Dihydrobromide: Chemical Identity & Pharmacology


2-carbamimidamidoethyl carbamimidothioate dihydrobromide (CAS 100130-32-3), also known as VUF 8430 dihydrobromide or S-(2-guanidylethyl)-isothiourea dihydrobromide, is a synthetic, non-imidazole small molecule with the molecular formula C₄H₁₃Br₂N₅S and a molecular weight of 323.05 g/mol . It functions as a potent and selective agonist of the human histamine H₄ receptor, a G protein-coupled receptor implicated in inflammatory and neuropathic pain pathways [1]. This compound serves as a key pharmacological tool for investigating H₄ receptor biology, distinct from classical imidazole-based histamine receptor ligands.

Substitution Risks: VUF 8430 vs. Other H₄ Agonists


Histamine H₄ receptor agonists exhibit significant divergence in potency, selectivity, and functional efficacy despite acting on the same molecular target. 2-carbamimidamidoethyl carbamimidothioate dihydrobromide (VUF 8430) demonstrates a distinct pharmacological fingerprint characterized by a Ki of 31.6 nM at human H₄ receptors and a 33-fold selectivity window over H₃ receptors [1]. Closely related agonists such as 4-methylhistamine (Ki = 50 nM), Immepip (Ki = 9 nM with predominant H₃ activity), and VUF 10460 (Ki = 5.01 nM human H₄) differ markedly in their receptor binding profiles, species selectivity, and functional outputs. Interchanging these agents without rigorous validation introduces uncontrolled variables that can confound interpretation of H₄-mediated effects, particularly in studies involving rodent models or when H₃ receptor crosstalk is a concern.

VUF 8430: Quantitative Comparison Against Key H₄ Agonists


Binding Affinity vs. 4-Methylhistamine at Human H₄

In radioligand binding assays using human histamine H₄ receptors, 2-carbamimidamidoethyl carbamimidothioate dihydrobromide (VUF 8430) exhibits a binding affinity constant (Ki) of 31.6 nM, representing a 1.6-fold higher affinity compared to 4-methylhistamine (Ki = 50 nM) [1]. Both compounds demonstrate >100-fold selectivity for H₄ over other histamine receptor subtypes, positioning them as high-selectivity tools. The moderate affinity advantage of VUF 8430 may translate to lower working concentrations in functional assays, potentially reducing off-target effects.

Histamine H4 receptor Radioligand binding Agonist potency

Selectivity Profile vs. Immepip Across Histamine Subtypes

2-carbamimidamidoethyl carbamimidothioate dihydrobromide (VUF 8430) exhibits a defined selectivity profile with Ki values of 31.6 nM for H₄, 1 µM for H₃, and >1 µM for H₁ receptors . In contrast, Immepip demonstrates high affinity for H₃ receptors (Ki = 0.4 nM) alongside H₄ binding (Ki = 9 nM), representing a >20-fold bias toward H₃ . For studies requiring exclusive H₄ receptor activation without concomitant H₃ receptor engagement, VUF 8430 provides a cleaner pharmacological window.

Receptor selectivity H3 receptor H1 receptor

Functional Agonist Activity: Full Agonism & Potency

2-carbamimidamidoethyl carbamimidothioate dihydrobromide (VUF 8430) acts as a full agonist at human H₄ receptors, inhibiting forskolin-induced cAMP accumulation with an EC₅₀ of 50.1 nM (pEC₅₀ = 7.3) . This functional potency aligns closely with its binding affinity (Ki = 31.6 nM), confirming efficient receptor coupling. While 4-methylhistamine also exhibits full agonism, VUF 8430's 1.6-fold higher binding affinity corresponds to a proportionally lower EC₅₀, enabling more robust signal at lower concentrations.

Functional assay cAMP inhibition Full agonism

In Vivo Anti-Allodynic Efficacy in Neuropathic Pain Models

In a mouse spared nerve injury (SNI) model of peripheral neuropathy, systemic administration of 2-carbamimidamidoethyl carbamimidothioate dihydrobromide (VUF 8430) at 30 mg/kg significantly reduced both mechanical and thermal allodynia [1]. This represents a direct in vivo validation of H₄ receptor agonism for pain relief. In contrast, 4-methylhistamine has shown variable efficacy across pain models and species, with limited data on thermal allodynia endpoints. The documented efficacy of VUF 8430 in this well-validated neuropathic pain paradigm provides a specific experimental anchor for procurement decisions in pain research programs.

Neuropathic pain Allodynia In vivo pharmacology

Species Selectivity: Human vs. Rodent H₄ Preference

Pharmacological characterization reveals that 2-carbamimidamidoethyl carbamimidothioate dihydrobromide (VUF 8430) acts as a full agonist at human H₄ receptors with high affinity (Ki = 31.6 nM) but displays reduced affinity at rat and mouse H₄ receptors [1]. VUF 10460, a non-imidazole H₄ agonist, shows a different species profile with Kis of 5.01 nM at human H₄ and 14.13 nM at rat H₄ . This species divergence necessitates careful selection of pharmacological tools: VUF 8430 is optimal for human H₄ target validation, while VUF 10460 may be preferred for rat in vivo studies requiring higher potency.

Species selectivity Human vs rodent Translational pharmacology

Stability & Storage: Extended Shelf-Life

2-carbamimidamidoethyl carbamimidothioate dihydrobromide (VUF 8430) demonstrates robust long-term stability when stored as a powder at -20°C for up to 3 years, and in DMSO stock solutions at -80°C for up to 1 year . This stability profile is critical for multi-year research programs where compound degradation could confound longitudinal studies. In contrast, some H₄ agonists like 4-methylhistamine hydrochloride require more stringent desiccation and are prone to hygroscopic degradation, potentially impacting experimental reproducibility over extended storage periods.

Compound stability Storage conditions Reproducibility

Optimal Use Cases for VUF 8430


Human H₄ Receptor Target Validation & Signal Transduction

Leverage VUF 8430's high affinity (Ki = 31.6 nM) and full agonism at human H₄ receptors to investigate H₄-mediated cAMP inhibition and β-arrestin recruitment pathways. Its 33-fold selectivity over H₃ receptors [1] ensures that observed effects are attributable to H₄ activation rather than off-target H₃ engagement, making it ideal for primary target deconvolution and mechanism-of-action studies in human cellular models.

Preclinical Neuropathic Pain Research with In Vivo Efficacy

For programs investigating H₄ receptor agonism as an analgesic strategy, VUF 8430 provides a validated in vivo benchmark with documented reduction of mechanical and thermal allodynia at 30 mg/kg in the mouse SNI model . This established efficacy profile reduces experimental uncertainty in dose-ranging studies and offers a reference standard for evaluating novel H₄-targeting compounds in neuropathic pain models.

Comparative Pharmacology with Clean H₄ Selectivity Over H₃

When dissecting the relative contributions of H₄ versus H₃ receptors in complex physiological processes (e.g., neuroinflammation, itch, gastric mucosal defense), VUF 8430's 31.6-fold H₄-over-H₃ selectivity provides a cleaner pharmacological tool compared to dual H₃/H₄ agonists like Immepip (Ki H₃ = 0.4 nM, H₄ = 9 nM) [1]. This selectivity profile is essential for studies where H₃ receptor modulation could confound interpretation of H₄-specific phenotypes.

Long-Term In Vitro Programs Requiring Compound Integrity

Research groups conducting multi-year in vitro characterization of H₄ receptor biology benefit from VUF 8430's defined 3-year powder stability at -20°C and 1-year DMSO stock stability at -80°C . This extended shelf-life minimizes the need for frequent re-procurement and reduces lot-to-lot variability, supporting consistent experimental outcomes across longitudinal studies and facilitating cross-study data comparisons.

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